

An In-depth Technical Guide to 2-Bromobenzoylacetonitrile (CAS: 53882-80-7)

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Compound of Interest

Compound Name: 2-Bromobenzoylacetonitrile

Cat. No.: B1278727

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromobenzoylacetonitrile**, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document details its physicochemical properties, synthesis, reactivity, and potential biological applications, supported by experimental protocols and data analysis.

Chemical Properties and Data

2-Bromobenzoylacetonitrile, also known as 3-(2-bromophenyl)-3-oxopropanenitrile, is a ketone and nitrile functionalized aromatic compound. Its structure lends itself to a variety of chemical transformations, making it a valuable building block for more complex molecules.

Table 1: Physicochemical Properties of **2-Bromobenzoylacetonitrile**

Property	Value	Source/Reference
CAS Number	53882-80-7	[1]
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.06 g/mol	[1]
Synonyms	3-(2-bromophenyl)-3-oxopropanenitrile	[1]
Purity	Typically ≥97%	[1]
InChI Key	KETIGQNBJUHYCA-UHFFFAOYSA-N	[1]

Table 2: Predicted Spectroscopic Data for **2-Bromobenzoylacetonitrile**

Spectroscopy	Predicted Peaks/Signals
¹ H NMR	Aromatic protons (multiplet, ~7.2-7.8 ppm, 4H), Methylene protons (singlet, ~4.0-4.5 ppm, 2H)
¹³ C NMR	Carbonyl carbon (~185-195 ppm), Nitrile carbon (~115-120 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (~30-40 ppm)
FTIR (cm ⁻¹)	~2250 (C≡N stretch), ~1680 (C=O stretch, aromatic ketone), ~3050-3100 (aromatic C-H stretch), ~1580 (C=C aromatic stretch)
Mass Spec (m/z)	[M] ⁺ at ~223/225 (due to Br isotopes), fragments corresponding to loss of CN, CO, Br.

Note: Predicted data is based on typical values for similar functional groups and structures found in related compounds such as benzoylacetonitrile and brominated aromatics.[2][3][4][5][6][7]

Synthesis of 2-Bromobenzoylacetonitrile

A common and effective method for the synthesis of β -ketonitriles like **2-**

Bromobenzoylacetonitrile is the Claisen condensation of an appropriate ester with a nitrile. In this case, ethyl 2-bromobenzoate can be condensed with acetonitrile using a strong base such as sodium ethoxide.

Experimental Protocol: Claisen Condensation

Materials:

- Ethyl 2-bromobenzoate
- Acetonitrile (anhydrous)
- Sodium ethoxide
- Anhydrous ethanol
- Toluene (anhydrous)
- Hydrochloric acid (1 M)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous ethanol.
- Add anhydrous acetonitrile to the flask and heat the mixture to reflux.
- Slowly add a solution of ethyl 2-bromobenzoate in anhydrous toluene from the dropping funnel.

- Continue refluxing the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Acidify the residue with 1 M hydrochloric acid to a pH of approximately 3-4.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude **2-Bromobenzoylacetonitrile** by column chromatography on silica gel or by recrystallization.

Synthesis workflow for **2-Bromobenzoylacetonitrile**.

Chemical Reactivity and Applications in Heterocyclic Synthesis

The presence of a ketone, a nitrile, and an active methylene group makes **2-Bromobenzoylacetonitrile** a versatile precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug development.

Synthesis of Pyrazole Derivatives

β -Ketonitriles react with hydrazine derivatives to form aminopyrazoles. This reaction is a cornerstone in the synthesis of a wide range of biologically active pyrazole compounds.

Experimental Protocol: Synthesis of 3-Amino-5-(2-bromophenyl)pyrazole

Materials:

- **2-Bromobenzoylacetonitrile**

- Hydrazine hydrate
- Ethanol or acetic acid

Procedure:

- Dissolve **2-Bromobenzoylacetonitrile** in ethanol or glacial acetic acid in a round-bottom flask.
- Add hydrazine hydrate dropwise to the solution at room temperature.
- Heat the reaction mixture to reflux for several hours, monitoring by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
- Wash the crude product with cold ethanol or water.
- Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 3-amino-5-(2-bromophenyl)pyrazole.[8][9]

Synthesis of Pyridine Derivatives

The reaction of β -ketonitriles with various reagents can lead to the formation of substituted pyridines. For example, a multicomponent reaction involving an aldehyde and an active methylene compound can yield highly functionalized pyridine derivatives.

Experimental Protocol: Synthesis of Substituted Pyridines

Materials:

- **2-Bromobenzoylacetonitrile**
- An aromatic aldehyde (e.g., benzaldehyde)
- Malononitrile

- A basic catalyst (e.g., piperidine or guanidine carbonate)
- Ethanol

Procedure:

- In a round-bottom flask, dissolve **2-Bromobenzoylacetonitrile**, the aromatic aldehyde, and malononitrile in ethanol.
- Add a catalytic amount of piperidine or guanidine carbonate to the mixture.
- Reflux the reaction mixture for several hours, monitoring its progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Collect the precipitated product by filtration.
- Wash the solid with cold ethanol and dry to obtain the desired substituted pyridine.[\[10\]](#)[\[11\]](#)

Potential Biological Activity and Signaling Pathway Involvement

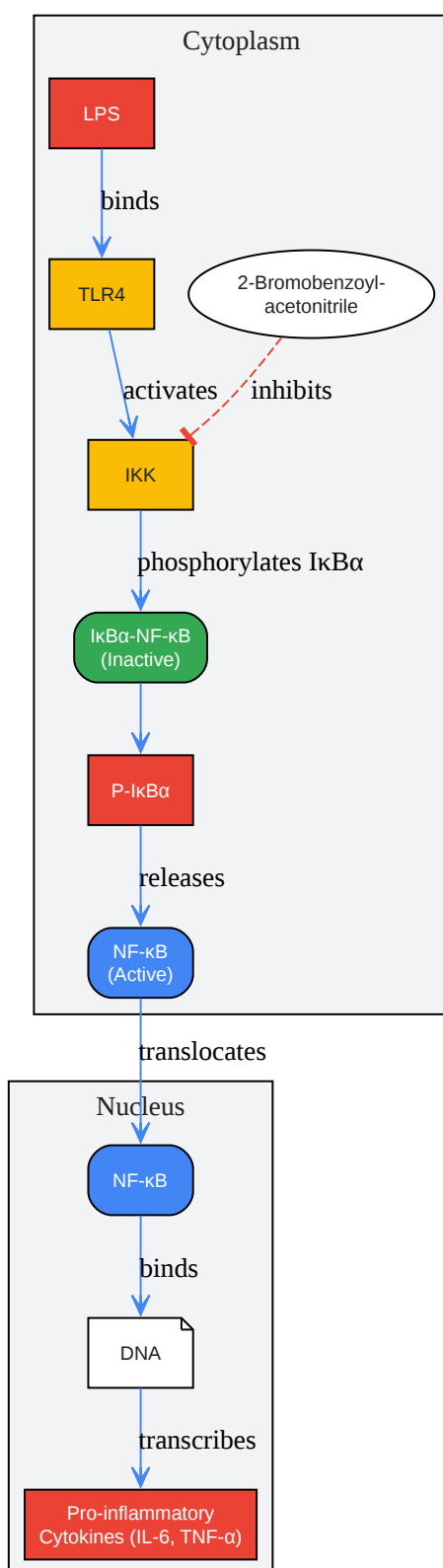
While direct and extensive biological studies on **2-Bromobenzoylacetonitrile** are limited, derivatives of benzoylacetonitrile have shown promising anti-inflammatory and potential anticancer activities.[\[12\]](#)[\[13\]](#)

Anti-inflammatory Activity

Studies on benzoylacetonitrile derivatives have indicated that they can exert anti-inflammatory effects by suppressing the activation of microglia and inhibiting the production of pro-inflammatory cytokines. This activity is often linked to the modulation of key inflammatory signaling pathways.[\[1\]](#) One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF- κ B) signaling pathway. Some benzoylacetonitriles have been shown to suppress the activation of this pathway.[\[12\]](#)[\[14\]](#)

Mechanism of Action: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the I κ B kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein I κ B α ,

leading to its ubiquitination and subsequent degradation. This releases NF- κ B (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF- α . Benzoylacetone derivatives may inhibit this pathway, potentially by interfering with IKK activation or the subsequent steps leading to NF- κ B nuclear translocation.



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Potential inhibition of the NF-κB signaling pathway.

Safety and Handling

2-Bromobenzoylacetonitrile should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromobenzoylacetonitrile is a valuable and versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds with potential applications in drug discovery and materials science. Its reactivity allows for the facile synthesis of pyrazoles, pyridines, and other important scaffolds. Furthermore, the benzoylacetonitrile core has been associated with anti-inflammatory properties, potentially through the inhibition of the NF- κ B signaling pathway, making its derivatives interesting candidates for further pharmacological investigation. This guide provides a foundational understanding for researchers and scientists to explore the full potential of this compound.

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